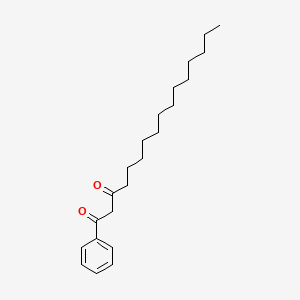

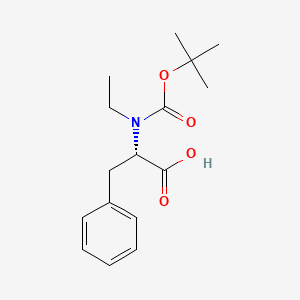

N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine

Übersicht

Beschreibung

“N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine” is a chemical compound that is an important intermediate used to synthesize proteins and polypeptides . It is also a useful raw material for synthesizing a variety of drugs .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Molecular Structure Analysis

The molecular formula of “this compound” is C14H19NO4 . The molar mass is 265.3 g/mol .Chemical Reactions Analysis

The Boc group can be removed with readily available de-masking agents . Traditional approaches for N-Boc deprotection relies largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Physical And Chemical Properties Analysis

The heat capacities of “this compound” were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K . The thermodynamic functions, H T − H 298.15K and S T − S 298.15K, were calculated based on the heat capacity polynomial equation in the temperature range of (80–350 K) with an interval of 5 K .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Derivatives

N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine is primarily used in the tert-butoxycarbonylation of amino acids and their derivatives. This process is crucial in synthesizing various N-tert-butoxycarbonyl-amino acids, which are important intermediates in peptide synthesis (Keller, Keller, van Look, & Wersin, 2003).

2. Isotopomer Synthesis

The compound has been used in the synthesis of isotopomers, such as N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester. These isotopomers are useful for studying the vibrational reporting of local environments in modified amino acids (Bazewicz, Lipkin, Lozinak, Watson, & Brewer, 2011).

3. Infrared Spectroscopy Studies

Infrared spectroscopy studies have utilized this compound to understand the behavior of N-tert-butoxycarbonyl-amino acids at different temperatures, contributing to the knowledge of hydrogen bonding and molecular interactions (Bruyneel & Zeegers-Huyskens, 2000).

4. Thermodynamic Properties

This compound has been studied for its heat capacities and thermodynamic properties. This research provides valuable insights into its stability and decomposition under varying temperatures, which is important for its use in chemical synthesis (Zhao, Sun, & Tan, 2012).

5. Copolymerization and Helical Transitions

The compound has been used in the copolymerization of chiral amino acid-based N-propargylamides. This research sheds light on the helical transition properties of these polymers, which can be influenced by temperature and solvent changes (Zhao, Sanda, & Masuda, 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

There is an emergent need for its masking and demasking in forward synthesis . The development of new strategies for deprotection of this complexant class is necessary . A catalyst-free N-tert-butoxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products .

Eigenschaften

IUPAC Name |

(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUONYUXLITPJQ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516466 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70961-24-9 | |

| Record name | N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.